molecular formula C8H6F2N2 B12822639 5,6-Difluoro-1H-indol-3-amine

5,6-Difluoro-1H-indol-3-amine

Cat. No.: B12822639
M. Wt: 168.14 g/mol
InChI Key: FFOWTBVMKZVWCM-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

One common method is the electrophilic fluorination of 1H-indol-3-amine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve large-scale fluorination reactions using similar reagents but optimized for higher yields and purity.

Chemical Reactions Analysis

5,6-Difluoro-1H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Difluoro-1H-indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

5,6-Difluoro-1H-indol-3-amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5,6-difluoro-1H-indol-3-amine

InChI

InChI=1S/C8H6F2N2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2

InChI Key

FFOWTBVMKZVWCM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2N

Origin of Product

United States

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